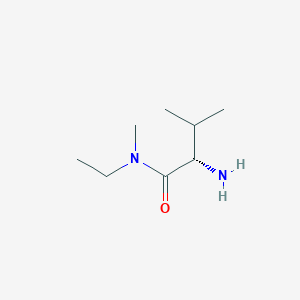

(2S)-2-amino-N-ethyl-N,3-dimethylbutanamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(2S)-2-amino-N-ethyl-N,3-dimethylbutanamide is an organic compound with a specific stereochemistry, indicated by the (2S) configuration This compound is characterized by its amide functional group, which is bonded to an ethyl group and a dimethylbutane backbone

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-amino-N-ethyl-N,3-dimethylbutanamide typically involves the following steps:

Starting Material: The synthesis begins with the appropriate chiral precursor, such as (S)-2-amino-3-methylbutanoic acid.

Amidation Reaction: The amino acid is reacted with ethylamine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the amide bond.

Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

Large-Scale Amidation: Utilizing large reactors and optimized reaction conditions to maximize yield and efficiency.

Continuous Flow Chemistry: Implementing continuous flow reactors to streamline the synthesis process and reduce production time.

Automated Purification Systems: Employing automated systems for purification to ensure consistent quality and purity of the final product.

化学反应分析

Types of Reactions: (2S)-2-amino-N-ethyl-N,3-dimethylbutanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced amide derivatives.

Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen, leading to the formation of substituted amides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).

Major Products:

Oxidation: Corresponding carboxylic acids or ketones.

Reduction: Primary amines or alcohols.

Substitution: N-substituted amides.

科学研究应用

Biological Applications

1. Pharmaceutical Research

(2S)-2-amino-N-ethyl-N,3-dimethylbutanamide has garnered attention in pharmaceutical research due to its potential as a building block for drug synthesis. It serves as an intermediate in the production of various bioactive molecules, particularly those targeting neurological and metabolic disorders. Its structural similarity to amino acids allows for modifications that can enhance pharmacological properties.

Case Study: Synthesis of Neuroprotective Agents

Recent studies have demonstrated that derivatives of this compound exhibit neuroprotective effects in animal models of neurodegenerative diseases. Researchers synthesized several analogs and evaluated their efficacy in inhibiting neuronal apoptosis, showing promising results that warrant further investigation .

2. Agricultural Applications

The compound is also explored for its role in agriculture as a potential herbicide. It acts as an intermediate in the synthesis of imidazolinone herbicides, which are known for their effectiveness against a broad spectrum of weeds while being selective for certain crops.

Case Study: Imidazolinone Herbicides

Studies have indicated that imidazolinone compounds derived from this compound demonstrate high herbicidal activity with minimal impact on non-target plants. Field trials have shown significant reductions in weed populations without compromising crop yields .

Summary of Applications

| Application Area | Details |

|---|---|

| Pharmaceuticals | Intermediate for drug synthesis; potential neuroprotective agents |

| Agriculture | Building block for herbicides; effective against various weed species |

作用机制

The mechanism of action of (2S)-2-amino-N-ethyl-N,3-dimethylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and interaction dynamics are essential to understand its full mechanism of action.

相似化合物的比较

(2S)-2-amino-N-methyl-N,3-dimethylbutanamide: Similar structure with a methyl group instead of an ethyl group.

(2S)-2-amino-N-ethyl-N,3-dimethylpentanamide: Similar structure with an additional carbon in the backbone.

(2S)-2-amino-N-ethyl-N,3-dimethylhexanamide: Similar structure with two additional carbons in the backbone.

Uniqueness: (2S)-2-amino-N-ethyl-N,3-dimethylbutanamide is unique due to its specific stereochemistry and the presence of both ethyl and dimethyl groups, which confer distinct chemical and biological properties compared to its analogs.

生物活性

(2S)-2-amino-N-ethyl-N,3-dimethylbutanamide, commonly referred to as a derivative of an amino acid, is a compound of significant interest in the field of medicinal chemistry and biochemistry. Its unique structural properties lend it potential applications in various biological contexts, particularly in enzyme inhibition and therapeutic drug development. This article aims to explore the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₈H₁₇N₃O

- CAS Number : 1308930-90-6

- IUPAC Name : this compound

This compound features an amine group, which is crucial for its biological activity, particularly in interactions with enzymes and receptors.

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may function as an inhibitor or modulator, influencing various biochemical pathways. Detailed studies on its binding affinity and interaction dynamics are essential to fully understand its biological effects.

Enzyme Inhibition Studies

Research has indicated that this compound can inhibit certain enzymes involved in metabolic pathways. For instance:

- Inhibition of Protein Tyrosine Phosphatases (PTPs) : PTPs play a crucial role in insulin signaling. Compounds that inhibit these enzymes can enhance insulin sensitivity and glucose metabolism, making them potential candidates for treating Type II diabetes .

Case Study 1: Enzyme Inhibition

A recent study focused on the synthesis of amino acid derivatives aimed at inhibiting PTP1B. The study utilized docking simulations to predict the binding affinity of various compounds, including derivatives similar to this compound. Results indicated a strong potential for these compounds to selectively inhibit PTP1B over other phosphatases .

Case Study 2: Antitumor Activity

Another investigation explored the antitumor activity of amino acid derivatives against lymphoid leukemia models. Though not directly involving this compound, it highlights the potential of amino acid derivatives in cancer therapeutics .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Difference | Biological Activity |

|---|---|---|

| (2S)-2-amino-N-methyl-N,3-dimethylbutanamide | Methyl group instead of ethyl | Moderate enzyme inhibition |

| (2S)-2-amino-N-ethyl-N,3-dimethylpentanamide | Additional carbon in the backbone | Enhanced binding affinity |

| (2S)-2-amino-N-ethyl-N,3-dimethylhexanamide | Two additional carbons in the backbone | Potentially broader spectrum of activity |

This table illustrates how variations in structure can influence biological activity.

属性

IUPAC Name |

(2S)-2-amino-N-ethyl-N,3-dimethylbutanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O/c1-5-10(4)8(11)7(9)6(2)3/h6-7H,5,9H2,1-4H3/t7-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQGKQYWOIRKPGK-ZETCQYMHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)C(=O)C(C(C)C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(C)C(=O)[C@H](C(C)C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。